molecular formula C19H18N2O3 B2723186 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide CAS No. 1798512-51-2

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide

Cat. No.: B2723186
CAS No.: 1798512-51-2
M. Wt: 322.364
InChI Key: WOWLUXHPNXONMF-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of a dihydrobenzofuran moiety and an indole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the dihydrobenzofuran core, which can be achieved through cyclization reactions involving phenolic precursors and appropriate reagents . The indole carboxamide portion can be synthesized separately and then coupled with the dihydrobenzofuran derivative through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and ensure scalability .

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydrobenzofuran derivatives and indole carboxamides, such as:

Uniqueness

What sets N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide apart is its specific combination of the dihydrobenzofuran and indole carboxamide structures, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-17(13-5-6-18-14(9-13)7-8-24-18)11-20-19(23)16-10-12-3-1-2-4-15(12)21-16/h1-6,9-10,17,21-22H,7-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWLUXHPNXONMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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